methanone](/img/structure/B12172123.png)
[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](4-methoxyphenyl)methanone
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Overview
Description
4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: is a complex organic compound that features a benzothiadiazole moiety linked to a piperazine ring, which is further connected to a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps:
Formation of Benzothiadiazole Sulfonyl Chloride: The initial step involves the synthesis of benzothiadiazole sulfonyl chloride from benzothiadiazole through chlorosulfonation.
Reaction with Piperazine: The benzothiadiazole sulfonyl chloride is then reacted with piperazine to form the intermediate compound.
Coupling with Methoxyphenyl Methanone: Finally, the intermediate is coupled with 4-methoxyphenyl methanone under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazole moiety.
Reduction: Reduction reactions can occur at the carbonyl group in the methanone moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. The presence of the benzothiadiazole moiety is particularly significant due to its known biological activities.
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and dyes. Its unique electronic properties make it suitable for applications in optoelectronics and photovoltaics.
Mechanism of Action
The mechanism of action of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The benzothiadiazole moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring provides additional binding sites, enhancing the compound’s affinity for its targets. The methoxyphenyl group contributes to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-1-piperazinylmethanone
- 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-1-piperazinylmethanone
- 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-1-piperazinylmethanone
Uniqueness
The uniqueness of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone lies in its specific combination of functional groups. The presence of the methoxyphenyl group distinguishes it from other similar compounds, potentially offering different electronic properties and biological activities.
Biological Activity
The compound 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and other pharmacological effects.
Structural Overview
The compound consists of several key structural components:
- Benzothiadiazole Moiety : Known for its role in various biological activities.
- Piperazine Ring : Enhances binding affinity to biological targets.
- Methanone Functional Group : Imparts reactivity that can be exploited in medicinal chemistry.
Biological Activity
Research indicates that compounds similar to this one exhibit a range of biological activities. The following sections summarize key findings regarding its effects on different biological targets.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of benzothiadiazole derivatives. For instance, modifications to the benzothiadiazole moiety have been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
Compound | MIC (mg/mL) | MBC (mg/mL) | Target Organisms |
---|---|---|---|
Benzothiazole derivative A | 0.10 | 0.12 | Streptococcus aureus |
Benzothiazole derivative B | 0.25 | 0.30 | Escherichia coli |
4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone | TBD | TBD | TBD |
Note: MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and managing urinary tract infections, respectively.
Table 2: Enzyme Inhibition Data
Enzyme | IC50 (µM) | Compound Tested |
---|---|---|
Acetylcholinesterase | TBD | 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone |
Urease | TBD | Benzothiadiazole derivatives |
Note: IC50 = Concentration of inhibitor where the response (or activity) is reduced by half.
The mechanism by which 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone exerts its biological effects involves interactions with specific molecular targets:
- Protein Binding : The benzothiadiazole moiety can interact with various proteins and enzymes.
- Cellular Pathway Modulation : The compound may affect signaling pathways critical for cellular functions.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of similar compounds in various biological assays. For example:
- A study demonstrated that derivatives with specific substitutions on the benzothiadiazole ring exhibited enhanced antibacterial properties compared to their unsubstituted counterparts .
- Another research effort focused on the synthesis and evaluation of piperazine derivatives revealed significant enzyme inhibition capabilities .
Properties
Molecular Formula |
C18H18N4O4S2 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H18N4O4S2/c1-26-14-7-5-13(6-8-14)18(23)21-9-11-22(12-10-21)28(24,25)16-4-2-3-15-17(16)20-27-19-15/h2-8H,9-12H2,1H3 |
InChI Key |
HFLJQVARUYQRKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
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